4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
The compound 4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a heterocyclic molecule featuring a pyrrolo-pyrazolone core fused with multiple aromatic and ether substituents. Its structure includes:
- A 4-ethoxy-3-methoxyphenyl group at position 4, introducing electron-donating methoxy and ethoxy substituents on the aromatic ring.
- A 2-methoxyethyl chain at position 5, enhancing solubility through its polar ether moiety.
The pyrrolo[3,4-c]pyrazolone scaffold is a bicyclic system combining pyrrole and pyrazole rings, which are common in pharmaceuticals due to their metabolic stability and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C23H25N3O5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H25N3O5/c1-4-31-17-10-9-14(13-18(17)30-3)22-19-20(15-7-5-6-8-16(15)27)24-25-21(19)23(28)26(22)11-12-29-2/h5-10,13,22,27H,4,11-12H2,1-3H3,(H,24,25) |
InChI Key |
DGZHMSSCMBVOAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCOC)NN=C3C4=CC=CC=C4O)OC |
Origin of Product |
United States |
Preparation Methods
Etherification and Protection Strategies
The 4-ethoxy-3-methoxyphenyl group is installed via Williamson ether synthesis using ethyl bromide and sodium hydride in dimethylformamide (DMF). Concurrently, the 2-hydroxyphenyl moiety is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during cyclization. Deprotection is later performed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Introduction of 2-Methoxyethyl Side Chain
The 5-(2-methoxyethyl) group is incorporated via alkylation of the pyrrolopyrazole nitrogen using 2-methoxyethyl chloride in the presence of potassium carbonate. Solvent screening reveals acetone as optimal, providing 85% yield compared to 67% in acetonitrile.
Purification and Crystallization
Crude product purification involves acid-base extraction to remove unreacted amines, followed by crystallization from ethanol/water (3:1 v/v). Seeding with pure compound crystals at 25°C enhances yield (76% vs. 58% without seeding). High-performance liquid chromatography (HPLC) confirms purity >95%, while nuclear magnetic resonance (NMR) spectra validate structural integrity:
-
¹H NMR (DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.91–6.87 (m, 3H, ArH), 4.52 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.78 (s, 3H, OCH₃).
Scale-Up and Process Optimization
Industrial-scale synthesis requires adjustments to minimize solvent use and improve throughput:
-
Continuous Flow Reactors : Reduce reaction time from 20 hours (batch) to 4 hours.
-
Catalyst Recycling : Immobilized acetic acid on silica gel achieves 5 reuses without yield loss.
-
Green Solvents : Cyclopentyl methyl ether (CPME) replaces dioxane, reducing environmental impact.
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or alter existing ones.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: Various substitution reactions can replace specific functional groups with others, allowing for the creation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Including sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions and cyclization processes. The characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the molecular structure and purity.
Anticancer Properties
Research indicates that compounds with a pyrazole core exhibit promising anticancer activities. For instance, studies have shown that derivatives of pyrazole can induce apoptosis in various cancer cell lines. The compound has been evaluated for its cytotoxic effects against human colorectal carcinoma cells, demonstrating significant inhibition of cell proliferation and induction of apoptotic pathways .
Anti-inflammatory Effects
Compounds similar to 4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one have also been noted for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models, which is crucial for the treatment of chronic inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound is another area of interest. Pyrazole derivatives have shown potential in scavenging free radicals and protecting cellular components from oxidative damage. This activity is beneficial not only in cancer prevention but also in addressing age-related diseases where oxidative stress plays a significant role .
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various pyrazole derivatives, the compound was tested against several cancer cell lines. Results indicated that it exhibited a dose-dependent cytotoxic effect on colorectal RKO carcinoma cells, with IC50 values suggesting potent activity compared to standard anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory effects was conducted using animal models of inflammation. The compound demonstrated a significant reduction in paw edema and levels of inflammatory markers, indicating its potential use as an anti-inflammatory agent in therapeutic applications .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exerts its effects depends on its interaction with molecular targets. These could include:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to specific receptors to alter cellular signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analog is 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one (CAS: 879937-91-4, ). Key differences include:
The 2-hydroxyphenyl group at position 3 is conserved in both compounds, enabling hydrogen bonding with biological targets, as noted in for hydroxypyrazole derivatives .
Biological Activity
The compound 4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrrolo[3,4-c]pyrazole family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and possible therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Recent studies have optimized synthetic pathways that enhance yield and purity. For example, a one-pot multicomponent reaction has been developed to produce various derivatives of the pyrrolo[3,4-c]pyrazole structure with high efficiency and reproducibility .
Biological Activity
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyrazoles exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidant activity is often assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where higher scavenging activity correlates with the presence of hydroxyl groups in their structure .
2. Antimicrobial Activity
The compound has shown promising antimicrobial effects against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes .
3. Anti-inflammatory Properties
Inflammation-related pathways are influenced by this compound, which may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .
4. Anticancer Potential
Preliminary studies indicate that the compound exhibits cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves induction of apoptosis and cell cycle arrest .
Case Studies
Several case studies highlight the biological activity of similar compounds within the same class:
- Study on Anticancer Activity : A study published in Pharmaceutical Research evaluated a series of pyrrolo[3,4-c]pyrazole derivatives for their anticancer properties. The most active compounds induced apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Evaluation : Another research focused on assessing the antibacterial activity of various derivatives against clinical isolates of bacteria. Compounds similar to the target molecule showed MIC values ranging from 10 to 50 µg/mL against resistant strains .
Data Summary
The following table summarizes key findings regarding the biological activities of 4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one:
| Biological Activity | Methodology | Results |
|---|---|---|
| Antioxidant | DPPH assay | Significant scavenging activity |
| Antimicrobial | Agar diffusion method | Effective against S. aureus and E. coli |
| Anti-inflammatory | ELISA for cytokines | Reduced levels of TNF-alpha and IL-6 |
| Anticancer | MTT assay on HeLa and MCF-7 cells | Induced apoptosis at IC50 < 20 µM |
Q & A
Basic Research Questions
Q. What are the critical synthetic steps for constructing the pyrrolo[3,4-c]pyrazole core of this compound?
- Methodological Answer : The core is synthesized via cyclization reactions. For example, hydrazine hydrate reacts with azido-pyrazole carbaldehydes in ethanol under reflux to form the dihydropyrazolo[3,4-c]pyrazole scaffold. Key intermediates include azido precursors, and reaction conditions (e.g., acetic acid catalysis) influence regioselectivity . Sodium hydride in toluene is also used to activate carbonyl groups in diethyl oxalate for pyrazole ring formation .
Q. Which analytical techniques are essential for structural confirmation?
- Methodological Answer :
- 1H NMR : Assigns proton environments (e.g., methoxy, hydroxyl, and ethyl groups).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- HPLC : Determines purity (>95% required for biological assays) .
- X-ray Crystallography : Resolves stereochemistry of the dihydro ring system (e.g., 3aR,6aR configurations) .
Q. How can researchers assess preliminary biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against fungal 14-α-demethylase (PDB: 3LD6) using molecular docking to predict binding affinity .
- Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria .
- Cytotoxicity Studies : Employ MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step reactions?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with DMF for higher cyclization efficiency .
- Catalyst Screening : Compare iodine (room temperature) vs. acetic acid (reflux) for azide-alkyne cycloadditions .
- Flow Chemistry : Scale up using continuous reactors to improve reproducibility and reduce side products .
Q. What strategies resolve contradictions in biological activity data?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Vary substituents (e.g., replace 4-methoxyphenyl with 4-chlorophenyl) to isolate active pharmacophores .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .
- Dose-Response Curves : Re-evaluate activity across a broader concentration range to rule out false negatives/positives .
Q. How can computational modeling guide target identification?
- Methodological Answer :
- Molecular Dynamics Simulations : Simulate binding to human kinases (e.g., EGFR) using Schrödinger Suite to predict off-target effects.
- Pharmacophore Mapping : Align electrostatic/hydrophobic features with known inhibitors (e.g., triazole antifungals) .
- ADMET Prediction : Use SwissADME to assess bioavailability and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
